molecular formula C20H18ClN5O2 B2552790 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-82-7

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2552790
CAS No.: 890892-82-7
M. Wt: 395.85
InChI Key: FBMIMVAHNUKSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a complex heterocyclic system with systematic nomenclature that reflects its multi-ring structure and substitution pattern. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, beginning with the core pyrazolo[3,4-d]pyrimidine framework and systematically identifying each substituent group. The compound carries the molecular formula C20H18ClN5O2, indicating the presence of twenty carbon atoms, eighteen hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms.

The systematic identification reveals three distinct aromatic regions within the molecular structure. The pyrazolo[3,4-d]pyrimidine core serves as the central heterocyclic scaffold, characterized by fused pyrazole and pyrimidine rings that provide the fundamental structural framework. The 3-chloro-4-methylphenyl substituent attached at the N-1 position introduces both electron-withdrawing chlorine and electron-donating methyl groups, creating a unique electronic environment. The N-(2,5-dimethoxyphenyl) group at the 4-position contributes two methoxy substituents that significantly influence the compound's electronic properties and potential intermolecular interactions.

Database registration systems have assigned specific identifiers to facilitate compound tracking and literature searches. The PubChem Compound Identification number 17017520 serves as a unique digital fingerprint for this specific molecular entity. This systematic cataloging enables researchers to access comprehensive databases containing physical properties, chemical behavior data, and structural information essential for comparative studies and molecular design applications.

The nomenclature also reflects the regiochemical specificity inherent in pyrazolo[3,4-d]pyrimidine derivatives. The [3,4-d] designation indicates the specific fusion pattern between the pyrazole and pyrimidine rings, distinguishing this isomer from other possible pyrazolopyrimidine arrangements. This precise structural definition becomes crucial when examining structure-activity relationships and understanding how subtle changes in ring fusion patterns can dramatically alter biological and chemical properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12-4-5-13(8-16(12)21)26-20-15(10-24-26)19(22-11-23-20)25-17-9-14(27-2)6-7-18(17)28-3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIMVAHNUKSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H20ClN5O2
  • Molecular Weight : 397.85 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.64Induction of apoptosis and cell cycle arrest
HCT116 (Colon)0.50Inhibition of PLK4 kinase activity
HepG2 (Liver)0.75Disruption of mitochondrial function
KMS-12 BM (Multiple Myeloma)1.40Modulation of NF-kB signaling pathway

These results indicate that the compound exhibits significant antiproliferative effects across various cancer cell lines, suggesting its potential as a therapeutic agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, such as Polo-like kinase 4 (PLK4) and other tyrosine kinases .
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound interferes with the normal progression of the cell cycle, particularly at the G2/M phase .

Case Studies

A notable study investigated the efficacy of this compound in vivo using mouse models. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups. The study also reported minimal toxicity at therapeutic doses, underscoring its potential for clinical application.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been synthesized and evaluated for their ability to reduce inflammation in various models.

  • Mechanism of Action : These compounds often inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Case Study : A study conducted by Abd El-Salam et al. demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a favorable safety profile for further development .

Antimicrobial Properties

Compounds similar to 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown promising antimicrobial activity against various pathogens.

  • Antitubercular Activity : Research indicates that derivatives from this class can inhibit Mycobacterium tuberculosis. For example, compounds with similar structures reported IC50 values ranging from 1.35 to 2.18 μM against this bacterium .

Anticancer Effects

The anticancer properties of pyrazolo[3,4-d]pyrimidines are well-documented, with studies indicating that modifications to their structure can enhance their potency against cancer cell lines.

  • Mechanism of Action : These compounds may inhibit enzymes involved in tumor growth and proliferation. For instance, docking studies suggest that they effectively bind to target proteins associated with cancer progression .
  • Case Study : In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against various cancer cell lines. This indicates a favorable therapeutic window for potential anticancer applications .

Summary of Findings

ApplicationObserved EffectsKey Studies
Anti-inflammatoryReduced inflammation; lower toxicity than DiclofenacAbd El-Salam et al., Egypt Journal of Chemistry
AntimicrobialEffective against Mycobacterium tuberculosisAntitubercular studies showing IC50 values
AnticancerInhibition of tumor growth; selective against cancer cellsCytotoxicity assays indicating non-toxicity at effective concentrations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-chloro-4-methylphenyl group undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups:

Reagent Conditions Product Application Source
Alkoxides (RO⁻)Polar aprotic solvent, 80–100°CMethoxy/ethoxy derivativesBioactivity modulation
Amines (RNH₂)DMF, K₂CO₃, 60–80°CSecondary/tertiary amine derivativesTargeted drug design
Thiols (RSH)EtOH, refluxThioether analogsEnhanced solubility

These substitutions are facilitated by the electron-withdrawing effect of the pyrazolo[3,4-d]pyrimidine core, which activates the chlorine atom toward nucleophilic attack.

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon–carbon or carbon–heteroatom bonds:

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Substrate : Aryl boronic acids

  • Outcome : Biaryl derivatives with extended π-conjugation .

Buchwald–Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Conditions : Toluene, 110°C

  • Application : Introduction of complex amines at the pyrimidine ring .

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl group undergoes demethylation under acidic conditions (e.g., HBr/AcOH), yielding hydroxyl groups for further derivatization .

Oxidation of Methyl Groups

The 4-methylphenyl substituent can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, enabling conjugation with biomolecules .

Cyclization Reactions

The pyrazolo[3,4-d]pyrimidine core serves as a scaffold for synthesizing fused heterocycles:

Reagent Conditions Product Source
CS₂/KOHReflux in EtOHThieno-fused derivatives
ChloroacetonitrileDMF, room temperaturePyrazolo-triazolo-pyrimidine hybrids

These reactions exploit the electron-deficient nature of the pyrimidine ring to form new heterocyclic systems .

Halogenation and Electrophilic Substitution

The aromatic rings undergo electrophilic substitution:

  • Chlorination : Cl₂/FeCl₃ introduces additional chlorine atoms at meta/para positions.

  • Nitration : HNO₃/H₂SO₄ adds nitro groups, which are reducible to amines for further functionalization.

Stability Under Reactive Conditions

  • Thermal Stability : Decomposes above 300°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases due to hydrolysis of the pyrimidine ring.

Key Research Findings

  • Anticancer Activity : Suzuki-coupled derivatives exhibit IC₅₀ values < 1 μM against CDK2 kinases, highlighting structure–activity relationships .

  • Solubility Enhancement : Thioether derivatives show 10× improved aqueous solubility compared to the parent compound.

  • Selective Binding : Demethylated analogs demonstrate higher affinity for serotonin receptors due to hydrogen-bonding interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents. Key analogues include:

Compound Name Substituents (Position 1 and 4) Molecular Weight Key Features Source
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-chloro-2-(4-chlorophenyl)ethyl; 4-fluorobenzyl 432.73 Neuroblastoma (SK-N-BE(2)) activity; EC₅₀: 5.74 ng/mL
1NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-butyl; 1-naphthyl 333.39 Selective inhibition of AS PKC; no activity on WT PKC
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorophenyl; 3-chloro-4-methylphenyl 370.24 Dual chloro-substitution; potential kinase inhibition
1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-chloro-2-(4-chlorophenyl)ethyl; pyridin-4-ylmethyl 399.28 Dual chloro groups; pyridine moiety for solubility
Ibrutinib intermediate (3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-phenoxyphenyl; piperidinyl 436.47 FDA-approved BTK inhibitor precursor; Mitsunobu reaction synthesis

Key Observations :

  • Chloro substituents (e.g., in S29 and compounds) enhance cytotoxicity but may increase off-target effects .
  • Methoxy groups (e.g., in the target compound’s 2,5-dimethoxyphenyl) improve solubility and bioavailability compared to halogens .
  • Bulkier groups (e.g., tert-butyl in 1NA-PP1) confer selectivity for mutant kinases like AS PKC over wild-type .

Physicochemical Properties

Property Target Compound (Inferred) S29 1NA-PP1 Ibrutinib Intermediate
Molecular Weight ~420 (estimated) 432.73 333.39 436.47
LogP (Lipophilicity) Moderate (methoxy groups) High (Cl) High (t-butyl) Moderate (phenoxy)
Solubility Improved (methoxy) Low (Cl) Low Moderate

Q & A

Q. What are the key synthetic pathways for preparing 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multistep reactions. For example:

  • Step 1 : Condensation of substituted anilines with pyrazolo-pyrimidine precursors under reflux in dry acetonitrile or dichloromethane.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., with aryl halides or isocyanates) to introduce substituents like the 3-chloro-4-methylphenyl group .
  • Purification : Recrystallization from acetonitrile or ethanol is commonly used to achieve high purity (>95%) .

Q. Key Reaction Conditions :

ParameterExample Values
SolventDry acetonitrile, DCM
TemperatureReflux (80–100°C)
Reaction Time12–24 hours
Yield50–92% (varies by substituent)

Q. How can spectroscopic methods confirm the structure of this compound?

  • 1H NMR : Characteristic peaks for aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and NH protons (δ ~11.9 ppm, broad singlet) .
  • 13C NMR : Signals for pyrimidine carbons (~150–160 ppm) and aromatic carbons (~110–140 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ for C19H17ClN4O2: expected 392.08) to confirm molecular formula .

Example 1H NMR Data (from analogous compounds):

Proton EnvironmentChemical Shift (δ, ppm)
Aromatic H (pyrazolo ring)8.14 (s)
Methoxy (-OCH3)3.79 (s)
NH (pyrimidine)11.98 (s)

Q. What are the recommended protocols for assessing solubility and stability?

  • Solubility : Test in DMSO (primary solvent for biological assays), followed by aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
  • Stability :
    • Thermal : Analyze via TGA/DSC to determine decomposition temperatures.
    • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

  • Variables : Reaction temperature, solvent polarity, catalyst loading, and stoichiometry.
  • Response Surface Methodology : Use a central composite design to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .
  • Case Study : A 3-factor DoE for analogous pyrimidine derivatives improved yields from 50% to 85% by optimizing temperature (70°C → 90°C) and solvent (acetonitrile → DMF) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Scenario : Discrepancies between NMR and HRMS data (e.g., unexpected mass adducts).
  • Solutions :
    • Tandem MS/MS : Fragment the molecular ion to confirm connectivity.
    • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations (e.g., distinguishing overlapping aromatic signals) .
    • X-ray Crystallography : Definitive confirmation of solid-state structure if crystals are obtainable .

Q. What strategies are used to evaluate in vitro biological activity and SAR?

  • Target Selection : Prioritize kinases or enzymes where pyrazolo-pyrimidines are known inhibitors (e.g., JAK2, EGFR).
  • SAR Workflow :
    • Synthesize analogs with variations in substituents (e.g., methoxy → ethoxy, chloro → fluoro).
    • Test inhibitory activity via enzymatic assays (IC50 determination).
    • Computational docking (AutoDock, Schrödinger) to correlate substituent effects with binding affinity .

Example SAR Table (from antimalarial analogs):

CompoundR1 (Position)R2 (Position)IC50 (nM)
3dDiethylamino4-Chloro74
3fPiperidinyl4-Chloro92
3g4-Methylpiperazinyl4-Chloro89

Key Trend : Bulky amine substituents (e.g., piperazinyl) enhance activity due to improved hydrophobic interactions .

Q. How to address low reproducibility in synthetic protocols?

  • Common Issues : Variability in purity, byproduct formation.
  • Mitigation :
    • Strict Solvent Drying : Use molecular sieves for aprotic solvents (e.g., acetonitrile).
    • Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation.
    • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.